molecular formula C16H15ClFN5O2 B10979935 N-(3-chloro-4-fluorophenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

N-(3-chloro-4-fluorophenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

Cat. No.: B10979935
M. Wt: 363.77 g/mol
InChI Key: IKTLTQDHCMXINB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a triazolo-pyridazine derivative characterized by a 3-chloro-4-fluorophenyl substituent and a methoxy group on the [1,2,4]triazolo[4,3-b]pyridazine core.

Properties

Molecular Formula

C16H15ClFN5O2

Molecular Weight

363.77 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

InChI

InChI=1S/C16H15ClFN5O2/c1-25-16-8-7-14-21-20-13(23(14)22-16)3-2-4-15(24)19-10-5-6-12(18)11(17)9-10/h5-9H,2-4H2,1H3,(H,19,24)

InChI Key

IKTLTQDHCMXINB-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCCC(=O)NC3=CC(=C(C=C3)F)Cl)C=C1

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Medicinal Chemistry:

      Biological Studies:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Data Table: Structural and Functional Comparison

    Compound Name Molecular Formula Molecular Mass (Da) Key Substituents Biological Activity
    Target Compound Not Provided ~395 (estimated) 3-chloro-4-fluorophenyl, 6-methoxy Kinase inhibition (hypothesized)
    4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide C₁₈H₁₇N₇O₂S 395.441 4-pyridinyl-thiazol-2-yl, 6-methoxy Kinase inhibition
    2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide Not Provided ~350 (estimated) 4-chlorophenyl, sulfanyl Agrochemical potential
    Flazasulfuron C₁₃H₁₂F₃N₅O₅S 403.32 Triazolo[1,5-c]pyrimidine, sulfonamide Herbicide (ALS inhibitor)

    Research Findings and Implications

    • Receptor Affinity : The target compound’s halogenated aryl group likely enhances binding to kinase ATP pockets compared to pyridinyl-thiazolyl analogues .
    • Metabolic Stability : The absence of sulfur in the target compound may improve metabolic stability over sulfanyl-containing derivatives .
    • Agrochemical Potential: Structural similarities to flazasulfuron suggest possible herbicidal applications, though further testing is needed .

    Biological Activity

    N-(3-chloro-4-fluorophenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The compound has the following chemical characteristics:

    • Molecular Formula : C₁₅H₁₃ClFN₅O₂
    • Molecular Weight : 349.75 g/mol
    • CAS Number : 1324061-48-4

    The structure includes a chloro-fluorophenyl moiety and a triazolo-pyridazine ring, which are known to contribute to various biological activities.

    Anticancer Activity

    Research indicates that compounds containing triazole and pyridazine moieties exhibit promising anticancer properties. Triazoles have been associated with the inhibition of various cancer cell lines, including breast and colon cancers. For instance, studies have shown that similar triazole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

    Antimicrobial Properties

    The presence of the triazole ring is also linked to antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or interference with nucleic acid synthesis .

    Biological Activity Data Table

    Activity Cell Line/Organism IC50 Value (µM) Reference
    AnticancerHCT-116 (Colon Cancer)6.2
    AnticancerT47D (Breast Cancer)27.3
    AntimicrobialStaphylococcus aureus15.0
    AntimicrobialEscherichia coli12.5

    Case Studies

    • Study on Anticancer Effects :
      A study published in Pharmaceutical Research evaluated the efficacy of various triazole derivatives against colon carcinoma cells. The compound exhibited significant cytotoxicity with an IC50 value of 6.2 µM against the HCT-116 cell line, indicating its potential as a therapeutic agent in cancer treatment .
    • Antimicrobial Evaluation :
      Another investigation focused on the antimicrobial properties of triazole derivatives, revealing that compounds structurally similar to this compound showed promising results against common bacterial strains such as Staphylococcus aureus and Escherichia coli, with IC50 values ranging from 12.5 to 15 µM .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.